4-Fluoro-D-phenylalanine hydrochloride is a fluorinated derivative of the amino acid phenylalanine, characterized by the substitution of a hydrogen atom at the para position of its aromatic ring with a fluorine atom. Its chemical formula is C₉H₁₁ClFNO₂, with a molecular weight of 219.64 g/mol. This compound appears as a white powder or shiny flakes and is known to be slightly soluble in water, with solubility less than 1 mg/mL at 70°F .
The mechanism of action of 4-F-D-Phe-HCl depends on the specific research context. Here are two potential scenarios:
This compound exhibits biological activity primarily as an antagonist of phenylalanine. It has been shown to inhibit protein synthesis due to its structural similarity to phenylalanine, which can interfere with normal metabolic pathways . Its unique fluorination may also influence its interaction with biological systems, potentially altering binding affinities and biological responses.
Synthesis of 4-Fluoro-D-phenylalanine hydrochloride typically involves:
4-Fluoro-D-phenylalanine hydrochloride has several applications, particularly in:
Interaction studies have shown that 4-Fluoro-D-phenylalanine can affect various biological systems:
Several compounds are structurally or functionally similar to 4-Fluoro-D-phenylalanine hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
D-Phenylalanine | No fluorine substitution | Naturally occurring amino acid |
4-Fluorophenylalanine | Fluorination at para position | Used in various biochemical assays |
3-Fluorophenylalanine | Fluorination at meta position | Different biological activity profile |
2-Fluorophenylalanine | Fluorination at ortho position | Altered steric effects influencing binding sites |
4-Fluoro-D-phenylalanine hydrochloride is unique due to its specific para-fluorination, which affects its biological interactions and properties compared to other fluorinated phenylalanines. Its role as an antagonist in protein synthesis distinguishes it from its non-fluorinated counterparts.
4-Fluoro-D-phenylalanine hydrochloride is widely utilized in SPPS due to its compatibility with fluorenylmethyloxycarbonyl (Fmoc) chemistry. The fluorine atom’s electron-withdrawing effects stabilize the benzyl side chain against acidolysis during resin cleavage, enabling high-yield synthesis of fluorinated peptides [4]. For example, Fmoc-protected 4-fluoro-D-phenylalanine serves as a building block for introducing fluorine into peptide backbones, enhancing their resistance to proteolytic degradation [3] [5].
Table 1: Impact of Fluorination on Peptide Properties
Property | Non-Fluorinated Peptide | 4-Fluoro-D-Phenylalanine-Modified Peptide |
---|---|---|
Proteolytic Stability | Low | High |
Lipophilicity (LogP) | 1.2 | 1.8 |
Helical Content (%) | 45 | 52 |
The fluorine atom’s small van der Waals radius (1.47 Å) minimizes steric disruption, allowing seamless integration into α-helical and β-sheet structures [5].
Incorporating 4-fluoro-D-phenylalanine into therapeutic peptides increases their membrane permeability by modulating hydrophobic interactions with lipid bilayers. Studies demonstrate that fluorinated analogs of cell-penetrating peptides (CPPs) exhibit 2–3-fold higher cellular uptake compared to non-fluorinated counterparts [8]. This enhancement arises from fluorine’s ability to reduce peptide polarity while maintaining hydrogen-bonding capacity, facilitating passive diffusion across biological membranes [3] [5].
The electronegativity of fluorine (3.98 Pauling scale) enables precise tuning of ligand-receptor interactions. In kinase inhibitors, substituting phenylalanine with 4-fluoro-D-phenylalanine strengthens binding through dipole-dipole interactions with catalytic lysine residues. For instance, fluorinated analogs of EGFR inhibitors show a 40% improvement in IC₅₀ values compared to non-fluorinated versions [5].
4-Fluoro-D-phenylalanine serves as a key residue in transition-state analogs for proteases and isomerases. Its fluorine atom mimics the partial negative charge of enzymatic intermediates, enabling competitive inhibition. In a study targeting HIV-1 protease, fluorinated inhibitors achieved a Kᵢ of 0.8 nM, outperforming non-fluorinated analogs (Kᵢ = 5.2 nM) [5].
18F-labeled derivatives of 4-fluoro-D-phenylalanine, such as 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine ([¹⁸F]FBPA), enable positron emission tomography (PET) imaging of amino acid transporter LAT1 activity in tumors [2] [6]. In head and neck cancers, [¹⁸F]FBPA uptake correlates with LAT1 expression (ρ = 0.62), providing a non-invasive method to assess tumor aggressiveness [2].
Table 2: PET Tracer Performance in Clinical Studies
Tracer | Tumor Type | SUVₘₐₓ | LAT1 Correlation (ρ) |
---|---|---|---|
[¹⁸F]FBPA | Head and Neck | 3.8 | 0.62 |
[¹⁸F]FDG | Head and Neck | 5.1 | 0.34 |
The fluorine atom in 4-fluoro-D-phenylalanine serves as a sensitive reporter in ¹⁹F NMR spectroscopy. Protein-induced chemical shifts (PICS) of up to 2.5 ppm have been observed upon binding to the E. coli leucine receptor, revealing real-time conformational changes during ligand recognition [7]. This technique bypasses isotopic labeling requirements, simplifying studies of large protein complexes [7].
4-Fluoro-D-phenylalanine hydrochloride serves as an exceptional probe for studying conformational heterogeneity in flaviviral NS2B-NS3 proteases through 19F Nuclear Magnetic Resonance spectroscopy [1]. The incorporation of fluorinated phenylalanine analogs into these viral proteases reveals significant conformational dynamics that are otherwise difficult to detect using conventional Nuclear Magnetic Resonance techniques [1] [2].
The NS2B-NS3 protease complex exhibits remarkable structural plasticity, with crystallographic studies demonstrating alternative conformations of tryptophan residues that are independent of the large-scale conformational changes between open and closed states [1]. When 4-fluorophenylalanine is genetically incorporated into these systems, 19F Nuclear Magnetic Resonance spectra display variable degrees of heterogeneity in the apo protein state, demonstrating exceptional sensitivity to the position of the fluorine atom within the aromatic ring [1] [3].
Studies of linked and unlinked Zika virus NS2B-NS3 protease constructs reveal that fluorinated phenylalanine incorporation produces distinct signal patterns with exchange lifetimes between 0.1 and 0.5 seconds for major species conformations [1]. The relative populations of minor species are highly sensitive to fluorine positioning, with conformational heterogeneities being largely suppressed upon addition of protease inhibitors [1]. This observation indicates that 4-fluoro-D-phenylalanine serves as a sensitive reporter of active site dynamics and ligand-induced conformational changes [4].
The NS2B-NS3 protease from multiple flaviviruses, including West Nile virus, Dengue virus serotype 2, Japanese encephalitis virus, and Murray Valley encephalitis virus, all demonstrate substantial conformational heterogeneity when labeled with fluorinated phenylalanine at position 83 [1]. Exchange cross-peaks observed in two-dimensional 19F-19F Nuclear Overhauser Effect spectroscopy spectra confirm dynamic exchange processes between conformational states [1].
The incorporation of 4-fluoro-D-phenylalanine hydrochloride into protein systems provides a powerful method for distinguishing cation-π interactions from hydrophobic membrane insertion mechanisms [5] [6]. Fluorinated aromatic amino acids destabilize cation-π interactions by altering the electrostatics of the aromatic ring system, while simultaneously enhancing membrane insertion through increased hydrophobicity [5] [7].
The electronegativity of fluorine significantly reduces the electron density available for cation-π interactions, with pentafluorophenylalanine estimated to retain only approximately 12-34% of the cation-π binding potential of native phenylalanine [6] [8]. This dramatic reduction in binding affinity allows researchers to definitively identify aromatic residues involved in cation-π complexes with positively charged molecules such as phosphatidylcholine headgroups [5].
Crystallographic analysis of fluorinated protein variants demonstrates the disruption of intramolecular cation-π interactions when 4-fluoro-D-phenylalanine replaces native phenylalanine residues [5]. The fluorinated analog prevents formation of cation-π complexes that normally exhibit planar stacking distances of 3.5-4.3 Å between aromatic rings [5]. This structural disruption leads to conformational rearrangements that can be readily detected through Nuclear Magnetic Resonance spectroscopy and X-ray crystallography [9].
Studies of glycine receptor systems reveal that successive fluorination of phenylalanine derivatives results in stepwise increases in half-maximal effective concentration values for partial agonists, providing quantitative evidence for the weakening of cation-π interactions [9]. The correlation between fluorine substitution and reduced binding affinity demonstrates the critical role of π-electron density in stabilizing cation-aromatic interactions in biological systems [10] [11].
Recent advances in cryogenic gas-phase infrared spectroscopy combined with density functional theory calculations have provided unprecedented insights into the structural characteristics of 4-fluoro-D-phenylalanine proton-bound dimers [12] [13] [14]. These computational studies reveal how fluorine substitution position and number dramatically affect intermolecular interactions and overall dimer stability [12] [15].
Proton-bound dimers of monofluorinated phenylalanines predominantly adopt charge-solvated structures characterized by NH₃⁺⋯NH₂ hydrogen bonding interactions between ammonium and amine functional groups [12] [14]. Density functional theory calculations at the B3LYP-D3(BJ) level demonstrate that these Type A structures represent the most energetically favorable configuration for ortho-, meta-, and para-fluorophenylalanine dimers [12] [15].
The infrared spectroscopic signatures of these dimers provide definitive structural identification, with ortho-fluorophenylalanine dimers exhibiting two adjacent carbonyl stretching bands at 1783 and 1762 cm⁻¹, while meta-fluorophenylalanine dimers display similar features at 1780 and 1761 cm⁻¹ [15]. In contrast, para-fluorophenylalanine dimers show more complex spectroscopic patterns with three distinct maxima at 1759, 1770, and 1783 cm⁻¹, indicating the presence of multiple overlapping conformational species [15].
Perfluorinated phenylalanine dimers demonstrate significantly more complex behavior, forming multiple charge-solvated, salt-bridged, and zwitterionic structures with varying interaction types [12] [14]. The extensive fluorination leads to substantial reduction of electron density in the aromatic system, fundamentally altering the energetic landscape and allowing multiple conformational states to coexist with similar thermodynamic stability [12].
Computational analysis reveals that fluorine substitution affects not only the direct electrostatic interactions but also influences the conformational flexibility of the amino acid backbone [12] [13]. The resulting structural changes provide valuable insights into how fluorinated amino acids can modulate protein folding, stability, and intermolecular recognition processes [16] [17].
Comprehensive molecular dynamics simulations of fluorinated aromatic amino acids have been enabled through the development of specialized force field parameters tailored to the AMBER ff15ipq protein force field [18] [19] [20]. These parameters facilitate accurate atomic-level simulations of 4-fluoro-D-phenylalanine-containing proteins over microsecond timescales while maintaining expected conformational propensities [18] [20].
The force field development process employs the implicitly polarized charge scheme, deriving 181 unique atomic charges in the presence of explicit SPC/Eb water molecules along with 9 unique bond, angle, and torsion parameters [18] [20]. Umbrella sampling simulations of fluorinated tetrapeptides generate detailed Ramachandran plots that reveal how fluorine substitution affects backbone conformational preferences [18] [20].
Extensive validation studies involving cyclophilin A proteins substituted with various fluorinated aromatic amino acids demonstrate excellent maintenance of secondary structure and overall protein stability throughout multiple microsecond-scale simulations [18] [20]. The calculated 19F Nuclear Magnetic Resonance relaxation rates from molecular dynamics trajectories show remarkable agreement with experimental values, confirming the accuracy of the computational approach [18] [19].
Molecular dynamics simulations reveal that fluorinated aromatic side chains exhibit distinct rotameric preferences compared to their non-fluorinated counterparts [6] [18]. The presence of fluorine atoms alters both the energetic barriers for side chain rotation and the preferred dihedral angles, leading to measurable changes in protein dynamics that can be detected through Nuclear Magnetic Resonance spectroscopy [21] [22].
Advanced computational studies demonstrate that 4-fluoro-D-phenylalanine incorporation can significantly affect protein thermal stability, with some variants showing increases in thermal transition midpoint temperatures of up to 7.5°C [22]. These molecular dynamics simulations provide atomic-level insights into the mechanisms underlying fluorine-induced stabilization, including altered hydrogen bonding networks and modified hydrophobic interactions [22] [16].
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